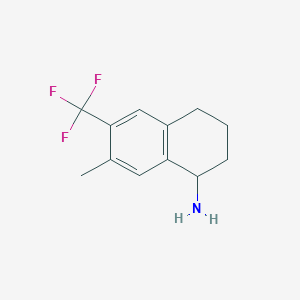![molecular formula C11H12N2O2 B13152407 1-(4-Nitrophenyl)-3-azabicyclo[3.1.0]hexane CAS No. 86215-45-4](/img/structure/B13152407.png)
1-(4-Nitrophenyl)-3-azabicyclo[3.1.0]hexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Nitrophenyl)-3-azabicyclo[3.1.0]hexane is a compound of significant interest in the field of organic chemistry. This compound is characterized by its unique bicyclic structure, which includes a nitrogen atom and a nitrophenyl group. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a valuable subject for various scientific studies.
Métodos De Preparación
The synthesis of 1-(4-Nitrophenyl)-3-azabicyclo[3.1.0]hexane typically involves the reaction of 2-(bromomethyl)pyrrolidine hydrobromide with n-butyllithium (n-BuLi). This reaction proceeds through an open chain transition state facilitated by intermolecular bromine-lithium coordination, resulting in the formation of the desired bicyclic structure . The reaction conditions are carefully controlled to ensure high yield and purity of the product.
Industrial production methods for this compound are not extensively documented, but the laboratory synthesis provides a foundational approach that can be scaled up with appropriate modifications to reaction conditions and equipment.
Análisis De Reacciones Químicas
1-(4-Nitrophenyl)-3-azabicyclo[3.1.0]hexane undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions, leading to the formation of nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 1-(4-aminophenyl)-3-azabicyclo[3.1.0]hexane.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(4-Nitrophenyl)-3-azabicyclo[3.1.0]hexane has several scientific research applications:
Chemistry: The compound’s unique structure makes it a valuable model for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Its derivatives are explored for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a pharmacophore in drug design.
Mecanismo De Acción
The mechanism of action of 1-(4-Nitrophenyl)-3-azabicyclo[3.1.0]hexane involves its interaction with molecular targets through its nitrophenyl and azabicyclic moieties. The compound can undergo reversible ring-opening reactions under UV light, transforming from a colorless closed-ring form to a colored open-ring form. This photochromic behavior is attributed to the formation of azomethine ylide intermediates .
Comparación Con Compuestos Similares
1-(4-Nitrophenyl)-3-azabicyclo[3.1.0]hexane can be compared with other similar compounds, such as:
1,3-Diazabicyclo[3.1.0]hex-3-ene derivatives: These compounds share the bicyclic aziridine structure and exhibit similar photochromic properties.
Bicyclo[2.1.1]hexane derivatives:
The uniqueness of this compound lies in its specific combination of a nitrophenyl group with the azabicyclic structure, which imparts distinct chemical and physical properties not found in other related compounds.
Propiedades
Número CAS |
86215-45-4 |
|---|---|
Fórmula molecular |
C11H12N2O2 |
Peso molecular |
204.22 g/mol |
Nombre IUPAC |
1-(4-nitrophenyl)-3-azabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C11H12N2O2/c14-13(15)10-3-1-8(2-4-10)11-5-9(11)6-12-7-11/h1-4,9,12H,5-7H2 |
Clave InChI |
WYVXKKHXLDXLOM-UHFFFAOYSA-N |
SMILES canónico |
C1C2C1(CNC2)C3=CC=C(C=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![Alanine,N-[(4-fluorophenyl)sulfonyl]-2-methyl-,methylester](/img/structure/B13152394.png)





